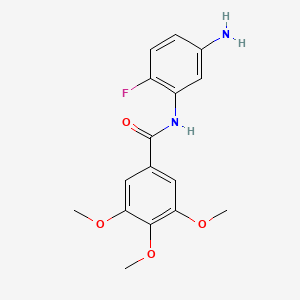

N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide

Beschreibung

Introduction and Structural Characterization

Chemical Identity and Nomenclature

N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide is systematically identified by its Chemical Abstracts Service registry number 926198-24-5. The compound's nomenclature follows standard International Union of Pure and Applied Chemistry conventions, with the primary name describing the substitution pattern on both the aniline and benzamide components of the molecule. Alternative systematic designations include the descriptor "Benzamide, N-(5-amino-2-fluorophenyl)-3,4,5-trimethoxy-" which emphasizes the benzamide core structure with specific substitutional modifications.

The compound is catalogued in major chemical databases including PubChem, where it maintains the compound identifier 16774595. Additional database entries utilize various synonyms and catalog numbers, reflecting its availability through multiple commercial suppliers for research applications. The standardized nomenclature ensures consistent identification across different chemical information systems and facilitates accurate communication within the scientific community.

Molecular Structure and Properties

Molecular Formula and Weight

The molecular formula of this compound is established as C₁₆H₁₇FN₂O₄, indicating a composition of sixteen carbon atoms, seventeen hydrogen atoms, one fluorine atom, two nitrogen atoms, and four oxygen atoms. The molecular weight is precisely calculated as 320.31 grams per mole according to PubChem computational methods, while alternative sources report slightly varied values of 320.32 grams per mole, reflecting minor differences in computational precision.

Structural Elucidation

The molecular architecture of this compound features a central amide linkage connecting two distinct aromatic systems. The benzamide component contains three methoxy substituents positioned at the 3, 4, and 5 positions of the benzene ring, creating a symmetric substitution pattern that maximizes electron density and potential for hydrogen bonding interactions. This trimethoxy arrangement is characteristic of compounds with enhanced solubility properties and specific biological targeting capabilities.

The aniline portion of the molecule incorporates both an amino group at the 5-position and a fluorine atom at the 2-position relative to the amide nitrogen attachment point. This substitution pattern creates an ortho-relationship between the fluorine and the amide linkage, while positioning the amino group meta to the amide connection. The fluorine substitution introduces significant electronegativity differences that influence both the electronic distribution and the overall molecular polarity.

The amide bond represents the critical structural feature linking these two aromatic systems, with the carbonyl group oriented to facilitate potential hydrogen bonding interactions. The planar nature of the amide functionality, combined with the aromatic character of both ring systems, suggests a relatively rigid molecular conformation with restricted rotational freedom around the carbon-nitrogen bond.

Simplified Molecular Input Line Entry System Code and International Chemical Identifier Representation

The Simplified Molecular Input Line Entry System representation for this compound is documented as COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)N)F. This linear notation efficiently encodes the complete molecular structure, beginning with the trimethoxybenzamide portion and concluding with the fluoroaniline component. The notation clearly indicates the connectivity pattern, with particular attention to the positioning of functional groups and the central amide linkage.

The International Chemical Identifier provides a standardized method for representing the compound's structure through its full identifier: InChI=1S/C16H17FN2O4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-8-10(18)4-5-11(12)17/h4-8H,18H2,1-3H3,(H,19,20). This representation includes detailed information about atomic connectivity, hydrogen positioning, and charge distribution. The corresponding International Chemical Identifier Key, PPQASIPFMHWXME-UHFFFAOYSA-N, provides a condensed hash-based identifier that facilitates database searches and cross-referencing.

Physical and Chemical Properties

Solubility and Partition Coefficient

The solubility characteristics of this compound are influenced by its molecular structure, which incorporates both hydrophilic and lipophilic elements. The presence of three methoxy groups and an amino functionality suggests enhanced water solubility compared to unsubstituted benzamide derivatives, while the aromatic character and fluorine substitution contribute to organic solvent compatibility. Dimethyl sulfoxide represents a particularly effective solvent for benzamide derivatives, as demonstrated by extensive solubility studies of organic compounds in this medium.

Research investigations into dimethyl sulfoxide solubility have established that compounds containing multiple methoxy substituents generally exhibit favorable dissolution characteristics. The combination of electron-donating methoxy groups with the polar amide functionality creates multiple sites for hydrogen bonding interactions with protic solvents. Additionally, the amino group provides further opportunities for hydrogen bond formation, potentially enhancing aqueous solubility under appropriate pH conditions.

The partition coefficient, while not explicitly reported in available literature for this specific compound, can be estimated based on structural considerations. The presence of fluorine typically increases lipophilicity compared to hydrogen substitution, while the amino and methoxy groups contribute to hydrophilic character. The overall balance of these opposing effects suggests moderate partition coefficient values that would favor distribution into both aqueous and organic phases.

Spectroscopic Characteristics

Spectroscopic analysis of this compound can be inferred from studies of structurally related compounds documented in the literature. Nuclear magnetic resonance spectroscopy of similar trimethoxybenzamide derivatives typically reveals characteristic patterns for the methoxy protons, appearing as sharp singlets in the 3.7-3.9 parts per million range. The aromatic protons of the trimethoxybenzamide portion generally appear as distinct signals reflecting the symmetric substitution pattern.

The fluoroaniline component would be expected to exhibit characteristic fluorine-hydrogen coupling patterns in both proton and fluorine nuclear magnetic resonance spectra. The amino group protons typically appear as broad signals due to rapid exchange with solvent molecules, while the aromatic protons show complex coupling patterns influenced by the fluorine substitution. The presence of fluorine introduces additional complexity through fluorine-proton coupling across multiple bonds.

Infrared spectroscopy would be anticipated to show characteristic absorption bands for the amide carbonyl stretch, typically appearing in the 1620-1680 wavenumber range for benzamide derivatives. The amino group would contribute characteristic stretching frequencies in the 3300-3500 wavenumber region, while the multiple methoxy groups would produce carbon-oxygen stretching vibrations in the fingerprint region.

Historical Context in Benzamide Research

The development of this compound occurs within the broader historical context of benzamide research, which has been a significant area of medicinal chemistry investigation for several decades. Benzamide derivatives have served as important scaffolds for pharmaceutical development, with early research focusing on their potential as antiemetic agents and later expanding to include applications in neuropharmacology and oncology.

The incorporation of fluorine substituents into benzamide structures represents a relatively recent advancement in the field, reflecting the growing understanding of fluorine's unique properties in drug design. Fluorine substitution can significantly alter molecular properties including metabolic stability, membrane permeability, and binding affinity to biological targets. The strategic placement of fluorine atoms has become a standard approach in contemporary pharmaceutical chemistry for optimizing drug-like properties.

The trimethoxy substitution pattern found in this compound has historical precedent in natural product chemistry and pharmaceutical development. Compounds featuring 3,4,5-trimethoxybenzamide motifs have been investigated for various biological activities, with some achieving clinical significance. The combination of fluorine and multiple methoxy substituents represents a sophisticated approach to molecular design that incorporates lessons learned from decades of structure-activity relationship studies.

Eigenschaften

IUPAC Name |

N-(5-amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-8-10(18)4-5-11(12)17/h4-8H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQASIPFMHWXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 3,4,5-trimethoxybenzoic acid.

Coupling Reaction: The amino group of 5-amino-2-fluoroaniline reacts with the carboxylic acid group of 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Enzyme Inhibition:

One of the primary applications of N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide is its role as a potential inhibitor of the enzyme tyrosinase. Tyrosinase is involved in melanin biosynthesis and is a target for treatments addressing hyperpigmentation disorders. Research indicates that this compound can effectively inhibit tyrosinase activity while demonstrating lower toxicity compared to traditional inhibitors such as kojic acid.

2. Anticancer Potential:

The compound has shown promise in cancer research, particularly regarding its effects on various cancer cell lines. Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against specific types of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

To evaluate the biological activity of this compound, kinetic assays are typically employed. These assays measure the rate of enzymatic reactions in the presence of varying concentrations of the compound. Findings suggest that this compound can significantly reduce tyrosinase activity compared to control groups.

Case Studies and Research Findings

Several case studies have explored the applications of this compound in various settings:

Case Study 1: Tyrosinase Inhibition

A study conducted on the efficacy of this compound demonstrated its ability to inhibit tyrosinase in vitro. The results indicated a dose-dependent reduction in enzyme activity with an IC50 value significantly lower than that of conventional inhibitors.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Wirkmechanismus

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and methoxy groups can form hydrogen bonds or other interactions with the target molecules, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability by participating in halogen bonding or other interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied Substituents

The 3,4,5-trimethoxybenzamide scaffold is highly versatile, with modifications to the aryl/amino side chain significantly influencing physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*TMB = trimethoxybenzamide

Key Observations:

Amino-Fluorophenyl vs.

Cyanophenyl Derivative: The 4-cyano group in CAS 356529-23-2 introduces a strong electron-withdrawing effect, which could improve metabolic stability compared to amino-fluorophenyl analogs .

Furan-Containing Derivatives: Compounds like 4a and 2b incorporate a furan ring, which enhances π-stacking interactions. Their melting points (217–250°C) suggest higher crystallinity compared to non-heterocyclic analogs .

Biologische Aktivität

N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a fluorinated phenyl group and a trimethoxybenzamide moiety. Its molecular formula is CHFNO, indicating that it contains various functional groups that may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds with trimethoxybenzamide structures. While specific data on this compound is limited, related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria as well as drug-resistant strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 8 µg/mL | |

| Compound B | E. coli | 16 µg/mL | |

| Compound C | C. albicans | 4 µg/mL |

Anticancer Activity

The anticancer properties of this compound are inferred from studies on structurally similar compounds. For instance, derivatives containing similar amide functionalities have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

- Caco-2 Cell Line Study : A study indicated that compounds with similar structures exhibited significant cytotoxicity against Caco-2 colorectal adenocarcinoma cells. The viability of these cells decreased significantly when treated with compounds at concentrations around 100 µM .

- A549 Cell Line Study : Another investigation showed that certain derivatives resulted in reduced viability in A549 human pulmonary adenocarcinoma cells, suggesting a selective response based on structural modifications .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | Viability (%) at 100 µM | Reference |

|---|---|---|---|

| Compound D | Caco-2 | 39.8 | |

| Compound E | A549 | 55.4 | |

| N-(5-Amino-2-FP)-3,4,5-TMBA | Caco-2 | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.

- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis through upregulation of pro-apoptotic proteins and downregulation of inhibitors like XIAP .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide and its structural analogs?

- Methodological Answer : The compound and its analogs are typically synthesized via condensation reactions. For example, oxazolone derivatives are refluxed with primary amines (e.g., aromatic amines) in ethanol or acetic acid, followed by purification using preparative HPLC or recrystallization from solvents like DMF/H₂O or ethanol. Key steps include optimizing reaction time, temperature, and stoichiometry to improve yields (e.g., 54–57% yields reported for similar compounds) . Structural confirmation is achieved via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed to resolve the 3D structure. The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and torsional conformations . For non-crystalline samples, NMR chemical shifts and coupling constants provide complementary structural insights .

Q. What spectroscopic techniques are critical for characterizing purity and functional groups?

- Methodological Answer : ¹H/¹³C NMR is essential for confirming the presence of methoxy groups, aromatic protons, and amide linkages. For example, methoxy protons resonate at δ ~3.7–3.9 ppm, while amide NH signals appear at δ ~10–11 ppm in DMSO-d₆ . HPLC with UV detection (e.g., 96.9% purity threshold) and HRMS validate molecular weight and purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with complex substituents (e.g., fluorophenyl or heterocyclic groups)?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Lewis acids or base catalysts to accelerate amide bond formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Stoichiometric adjustments : Using 1.1–1.5 equivalents of reactive intermediates (e.g., Lawesson’s reagent for thioamide formation) .

- Purification strategies : Gradient elution in preparative HPLC or fractional crystallization to isolate isomers .

Q. How are solubility challenges addressed in in vitro bioassays for hydrophobic analogs?

- Methodological Answer : Nanoformulation techniques, such as PEGylated bilosomal vesicles or nanostructured lipid carriers (NLCs), improve aqueous solubility and bioavailability. For example, encapsulation efficiency >70% has been reported for similar acrylamide derivatives, enhancing cytotoxic activity against cancer cell lines . Co-solvents (e.g., DMSO/water mixtures) are used at non-cytotoxic concentrations (<0.1% v/v) for initial screening .

Q. What computational approaches are used to predict biological targets and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to targets (e.g., acetylcholinesterase or CXCR6 receptors) .

- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability over 50–100 ns trajectories to validate docking results .

- ADMET profiling : SwissADME or pkCSM predict pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Q. How can conflicting bioactivity data between structural analogs be resolved?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HepG2, MCF-7) to confirm IC₅₀ trends .

- Metabolic stability testing : Liver microsome assays identify rapid degradation of false-negative compounds .

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., glucosidase) with cell-based assays to rule out off-target effects .

Q. What strategies are employed to analyze regioselectivity in electrophilic substitution reactions on the trimethoxybenzamide core?

- Methodological Answer :

- DFT calculations : Predict electron density maps to identify reactive sites (e.g., para positions on methoxy-substituted rings) .

- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace reaction pathways .

- Competitive kinetic studies : Compare reaction rates of substituted vs. unsubstituted analogs under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.